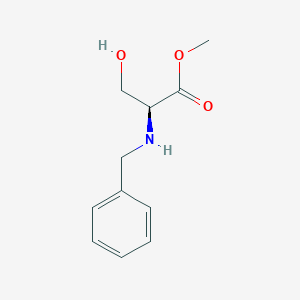

N-Benzyl-L-serine, methyl ester

Overview

Description

Micrococcin P1 is a macrocyclic peptide antibiotic known for its potent antibacterial, antiprotozoal, antimalarial, cytotoxic, and gene-modulating activities . It was first discovered in the mid-20th century and has since been a subject of extensive research due to its unique structure and broad-spectrum biological activities .

Mechanism of Action

Target of Action

N-Benzyl-L-serine, methyl ester is a derivative of the amino acid serine

Mode of Action

It is known to be used as a building block in peptide synthesis . In this context, it may interact with its targets by being incorporated into larger peptide structures, thereby influencing the function of these peptides.

Biochemical Pathways

Given its role in peptide synthesis, it could potentially influence a wide range of biochemical pathways depending on the specific peptides it is incorporated into .

Biochemical Analysis

Biochemical Properties

N-Benzyl-L-serine, methyl ester plays a significant role in biochemical reactions. It is involved in the hydrolysis reactions catalyzed by enzymes such as bromelain and papain . These enzymes interact with this compound, leading to the breakdown of binary and ternary complexes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes like bromelain and papain, leading to the hydrolysis of the compound . This process involves binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Micrococcin P1 involves a series of complex steps. One notable method includes the use of a molybdenum (VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles . This method features a C–H activation strategy to install the trisubstituted pyridine core and thiazole groups . The synthesis is concise, involving 15 steps in the longest linear sequence .

Industrial Production Methods: Industrial production of Micrococcin P1 is not widely documented, but the synthetic route developed in laboratory settings provides a scalable and practical approach. The use of mild and neutral conditions for cyclodehydration makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Micrococcin P1 undergoes various chemical reactions, including:

Oxidation: The thiazole and thiazoline rings can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the peptide backbone and side chains.

Substitution: Substitution reactions can occur at the pyridine core and thiazole groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include modified thiopeptide structures with altered biological activities .

Scientific Research Applications

Micrococcin P1 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying thiopeptide synthesis and reactivity.

Biology: Investigated for its antibacterial and antiprotozoal properties.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections, malaria, and cancer.

Industry: Potential applications in developing new antibiotics and antimicrobial agents.

Comparison with Similar Compounds

Micrococcin P1 belongs to the thiopeptide family of antibiotics, which includes compounds like thiocillin I, thiostrepton, and nosiheptide . Compared to these compounds, Micrococcin P1 has a unique trisubstituted pyridine core and a distinct arrangement of thiazole and thiazoline rings . This structural uniqueness contributes to its broad-spectrum biological activities and makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-Benzyl-L-serine, methyl ester is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor interactions. This article explores the compound's biological activity through various studies, highlighting its mechanisms, applications, and relevant findings.

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.25 g/mol

- Density : 1.2 g/cm³

- Melting Point : 41-43 °C

- Boiling Point : 442.6 °C at 760 mmHg

This compound interacts with specific enzymes and receptors, influencing various biological pathways. The benzylamino group is crucial for its binding affinity to target proteins, which can lead to either inhibition or activation of enzymatic activities.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on serine proteases. For instance, studies have shown that it can act as a substrate for bromelain and papain, two well-characterized serine proteases. The kinetics of hydrolysis of N-benzoyl-L-serine methyl ester by these enzymes reveal significant insights into its enzymatic interactions:

| Enzyme | K_m (mM) | k_cat (s^-1) | Comments |

|---|---|---|---|

| Bromelain | 1.22 ± 0.73 | 0.0157 ± 0.0032 | Shows complex kinetics with substrate activation |

| Papain | 52 ± 4 | Not specified | Comparatively higher K_m than bromelain |

The hydrolysis reaction's kinetics suggest that non-productive binding may occur, indicating a complex relationship between substrate concentration and reaction velocity .

Therapeutic Potential

This compound has been explored for its therapeutic applications in treating various diseases due to its ability to modulate enzyme activity. Its structural characteristics make it a valuable building block in drug design and development.

- Cancer Research : The compound's ability to inhibit serine proteases may be leveraged in cancer therapies where these enzymes play a role in tumor progression.

- Inflammatory Diseases : By modulating protease activity, it could potentially alleviate conditions characterized by excessive inflammation.

Case Studies

Several case studies have documented the effects of N-Benzyl-L-serine derivatives in biological systems:

- Study on Muscle Recovery : A study indicated that amino acid derivatives like N-Benzyl-L-serine could enhance muscle recovery post-exercise by influencing anabolic hormone secretion .

- Cognitive Function : Another investigation highlighted the role of serine derivatives in improving mental performance during stress-related tasks, suggesting potential applications in cognitive health .

Properties

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZGWPPEZCREPP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472850 | |

| Record name | N-BENZYL-L-SERINE, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123639-56-5 | |

| Record name | N-BENZYL-L-SERINE, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.